4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate
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Overview
Description
4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate is a chemical compound that belongs to the class of carbamate esters. . This compound is characterized by its ability to inhibit cholinesterase, an enzyme essential for the proper functioning of the nervous system in insects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate typically involves the reaction of 4-(acetylamino)phenol with methyl(4-methylphenyl)carbamate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol and dichloromethane, and the reaction is often facilitated by the presence of catalysts or reagents like sodium borohydride .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors and precise control of temperature, pressure, and reaction time to ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized carbamate derivatives, while reduction can yield reduced forms of the compound. Substitution reactions can produce a variety of substituted carbamate esters with different functional groups.
Scientific Research Applications
4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of carbamate chemistry and reaction mechanisms.
Biology: The compound is studied for its effects on cholinesterase inhibition and its potential use in pest control.
Medicine: Research is conducted on its potential therapeutic applications, particularly in the development of drugs targeting cholinesterase-related disorders.
Industry: It is widely used in the agricultural industry as an insecticide and pesticide to protect crops from pests.
Mechanism of Action
The mechanism of action of 4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate involves the inhibition of cholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound disrupts the normal functioning of the nervous system in insects, leading to their paralysis and death. The molecular targets include the active site of cholinesterase, where the compound binds and prevents the enzyme from performing its function.
Comparison with Similar Compounds
4-(Acetylamino)phenyl methyl(4-methylphenyl)carbamate can be compared with other carbamate esters, such as:
Aldicarb: Another carbamate insecticide with a similar mechanism of action but different chemical structure.
Methomyl: A carbamate insecticide known for its high toxicity and rapid action.
Propoxur: A carbamate insecticide with a broad spectrum of activity against various pests.
The uniqueness of this compound lies in its specific chemical structure, which provides a balance between efficacy and safety, making it a widely used insecticide in agricultural practices.
Properties
IUPAC Name |
(4-acetamidophenyl) N-methyl-N-(4-methylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-4-8-15(9-5-12)19(3)17(21)22-16-10-6-14(7-11-16)18-13(2)20/h4-11H,1-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPGRVIVUHGTMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)OC2=CC=C(C=C2)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47196648 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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